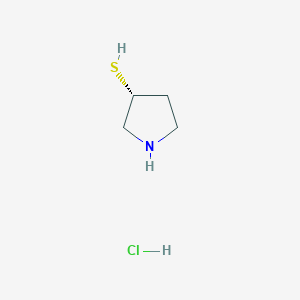

(3R)-pyrrolidine-3-thiol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10ClNS |

|---|---|

Molecular Weight |

139.65 g/mol |

IUPAC Name |

(3R)-pyrrolidine-3-thiol;hydrochloride |

InChI |

InChI=1S/C4H9NS.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m1./s1 |

InChI Key |

BOKKMODFTCFDDY-PGMHMLKASA-N |

Isomeric SMILES |

C1CNC[C@@H]1S.Cl |

Canonical SMILES |

C1CNCC1S.Cl |

Origin of Product |

United States |

Stereocontrolled Synthetic Methodologies for 3r Pyrrolidine 3 Thiol Hydrochloride

Enantioselective and Asymmetric Synthesis Approaches

The construction of chiral pyrrolidines relies heavily on enantioselective and asymmetric strategies that can control the three-dimensional arrangement of atoms. These approaches can be broadly categorized into organocatalytic methods and transition-metal-mediated syntheses, both of which offer powerful tools for creating stereochemically defined five-membered nitrogen heterocycles.

Organocatalysis has become a cornerstone of asymmetric synthesis, utilizing small, chiral organic molecules to catalyze chemical transformations with high stereoselectivity. This field avoids the use of potentially toxic or expensive metals and often operates under mild reaction conditions. For pyrrolidine (B122466) synthesis, several key organocatalytic activation modes have been developed.

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction frequently catalyzed by chiral secondary amines, such as pyrrolidine derivatives. rsc.orgnih.gov This strategy often proceeds through an enamine or iminium ion intermediate. In a typical reaction, a chiral pyrrolidine-based organocatalyst activates an aldehyde or ketone, which then undergoes a conjugate addition to a Michael acceptor like a nitroolefin.

The effectiveness of this method is demonstrated in the reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene, catalyzed by various pyrrolidine-based organocatalysts. nih.gov By screening different catalysts, solvents, and temperatures, researchers have optimized conditions to achieve high yields and enantioselectivities. For instance, using a specific organocatalyst (OC4) in methylcyclohexane (B89554) at 0 °C resulted in good diastereoselectivity and an enantiomeric excess (ee) of 68% for the major syn-adduct. nih.gov Further refinements, such as the development of cis-2,5-disubstituted pyrrolidine organocatalysts, have led to excellent yields (up to 91%) and enantioselectivities (up to >99% ee) in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. chim.it These Michael adducts are valuable precursors for bioactive compounds. chim.it

The proposed mechanism for this transformation involves the formation of an enamine from the condensation of the chiral amine catalyst and a carbonyl compound. nih.gov This enamine then adds to the nitroalkene substrate, forming an iminium intermediate. Subsequent hydrolysis releases the final Michael product and regenerates the catalyst, completing the catalytic cycle. nih.gov

Table 1: Organocatalytic Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene nih.gov

| Catalyst | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) (syn/anti) |

|---|---|---|---|---|---|

| OC1 | CH₂Cl₂ | RT | 99 | 70:30 | 68/44 |

| OC2 | CH₂Cl₂ | RT | 95 | 72:28 | 68/50 |

| OC3 | CH₂Cl₂ | RT | 98 | 75:25 | 69/63 |

| OC4 | CH₂Cl₂ | RT | 99 | 78:22 | 68/60 |

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for a variety of asymmetric transformations, including the aza-Michael reaction. This reaction, involving the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a direct method for forming C-N bonds and synthesizing nitrogen-containing heterocycles.

A notable strategy for pyrrolidine synthesis is the "clip-cycle" methodology. nih.gov In this approach, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via an alkene metathesis reaction. The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, which activates the substrate and controls the stereochemical outcome, leading to the formation of highly enantioenriched 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. nih.gov This method was successfully applied to the synthesis of N-methylpyrrolidine alkaloids like (R)-irnidine and (R)-bgugaine. nih.gov

While direct intermolecular aza-Michael reactions catalyzed by CPAs to form simple pyrrolidines are still developing, related transformations highlight the potential of this approach. For instance, bifunctional squaramide catalysts have been used in a cascade aza-Michael/Michael reaction between nitroalkenes and tosylaminomethyl enones to produce highly functionalized chiral trisubstituted pyrrolidines in excellent yields and enantioselectivities (up to >99% ee). rsc.org Furthermore, CPAs have been effectively used in intramolecular aza-Michael additions to create other nitrogen heterocycles, such as chiral 2,3-dihydro-4-quinolones, with high yields and enantioselectivities (up to 97% ee). nih.gov These examples underscore the utility of chiral Brønsted acid catalysis in constructing chiral nitrogen-containing scaffolds.

Table 2: CPA-Catalyzed Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines nih.gov

| Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cbz-protected bis-homoallylic amine | 2,2-disubstituted pyrrolidine | High | High |

Enamine and iminium ion catalysis are central pillars of organocatalysis, enabling the asymmetric functionalization of carbonyl compounds. nih.govacs.org This dual catalytic approach, often using a single chiral secondary amine catalyst like a pyrrolidine derivative, allows for a sequence of reactions to occur, leading to complex and highly functionalized products. nih.gov

The catalytic cycle begins with the condensation of a chiral amine catalyst with a carbonyl compound. nih.gov Depending on the substrate, this can lead to the formation of a nucleophilic enamine or an electrophilic iminium ion.

Enamine Catalysis : The enamine, having a high-energy Highest Occupied Molecular Orbital (HOMO), acts as a nucleophile, reacting with electrophiles. This pathway is common in the α-functionalization of aldehydes and ketones. acs.org

Iminium Catalysis : The iminium ion, with a low-energy Lowest Unoccupied Molecular Orbital (LUMO), acts as an electrophile, activating α,β-unsaturated aldehydes and ketones towards attack by nucleophiles. nih.gov

These two modes can be coupled in cascade reactions. For example, an initial iminium-catalyzed Michael addition can be followed by an enamine-catalyzed intramolecular reaction to form a cyclic product. This coupling has been exploited for the synthesis of complex organic molecules. nih.gov The generation of functionalized pyrrolidines can be achieved through various cascade reactions, such as the aza-Michael-aldol reaction of α,β-unsaturated ketones with pyrrole (B145914) derivatives, affording highly functionalized chiral pyrrolizines with excellent stereocontrol. nih.gov

Transition metal catalysis offers a complementary set of tools for asymmetric synthesis. The diverse reactivity of metals like palladium, rhodium, iridium, and copper, when combined with specifically designed chiral ligands, allows for a wide range of transformations that form the pyrrolidine ring with high stereocontrol.

The combination of a transition metal precursor with a chiral ligand creates a chiral catalytic environment that can direct the stereochemical outcome of a cyclization reaction. Various strategies have been developed for the asymmetric synthesis of the pyrrolidine skeleton.

For example, rhodium-catalyzed arylation of aliphatic N-tosylaldimines using chiral bicyclo[3.3.0]octadiene ligands provides a one-pot procedure for the enantioselective synthesis of chiral 2-aryl pyrrolidines. rsc.org Similarly, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, followed by a [3+2] dipolar cycloaddition, yields highly substituted and structurally complex pyrrolidines.

Other metals have also been employed effectively. Cobalt and nickel catalysts, paired with chiral BOX ligands, can achieve catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines to furnish either C2- or C3-alkylated chiral pyrrolidines. rsc.org Furthermore, copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides are used to access enantioenriched pyrrolidines containing multiple stereocenters. A notable example is the nickel-catalyzed conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles using a chiral N,N'-dioxide ligand, which produces 3,2'-pyrrolinyl spirooxindoles in high yields (up to 98%) and excellent stereoselectivities (up to 98% ee). These methods demonstrate the power and versatility of transition metal catalysis in constructing stereodefined pyrrolidine rings.

Table 3: Examples of Transition Metal-Catalyzed Pyrrolidine Synthesis

| Metal/Ligand System | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Rhodium / Chiral Diene | Asymmetric Arylation | 2-Aryl Pyrrolidines | High | High | rsc.org |

| Iridium / Vaska's Complex | Reductive [3+2] Cycloaddition | Polysubstituted Pyrrolidines | Good | High Diastereoselectivity | |

| Nickel / Chiral N,N'-Dioxide | Conjugate Addition / Rearrangement | Spiropyrrolines | up to 98 | up to 98 | |

| Cobalt / Chiral BOX | Hydroalkylation | C2-Alkylated Pyrrolidines | High | High | rsc.org |

Exploiting Pre-existing Chirality in Starting Materials

Conventional Synthetic Routes and Precursor Strategies

Conventional strategies often commence with a readily available chiral molecule that already contains the pyrrolidine ring or a precursor that can be easily cyclized. The synthesis then focuses on the stereospecific introduction or modification of functional groups on this existing scaffold.

A common and direct approach involves starting with a chiral, N-protected (3R)-hydroxypyrrolidine derivative. The synthesis then becomes a task of converting the hydroxyl group at the C3 position into the desired thiol group with retention or, more commonly, inversion of stereochemistry. nih.gov

The Mitsunobu reaction is a powerful method for achieving this transformation. nih.gov This reaction converts a primary or secondary alcohol into a variety of other functional groups, including thioesters, with a predictable inversion of stereochemistry at the reacting center. nih.govwikipedia.org In this context, (3S)-hydroxypyrrolidine (which would lead to the (3R)-thiol) can be treated with thioacetic acid in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org This process forms a (3R)-S-acetylthio-pyrrolidine derivative. The final step is the hydrolysis of the thioacetate (B1230152) group under basic conditions to unmask the free thiol, which is then protonated to give the target (3R)-pyrrolidine-3-thiol hydrochloride.

| Reaction | Reagents | Key Transformation | Stereochemistry | Reference |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Thioacetic Acid | R-OH → R-SAc | Inversion of configuration | nih.govnih.govwikipedia.org |

| Hydrolysis | Base (e.g., NaOH), then Acid (HCl) | R-SAc → R-SH·HCl | Retention |

An alternative strategy involves activating the hydroxyl group of a chiral hydroxypyrrolidine precursor by converting it into a sulfonyl derivative, such as a mesylate or tosylate. These sulfonate esters are excellent leaving groups for nucleophilic substitution reactions.

Starting with an N-protected (3S)-hydroxypyrrolidine, treatment with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base yields the corresponding (3S)-pyrrolidin-3-yl methanesulfonate (B1217627) or tosylate. This activated intermediate can then undergo an Sₙ2 reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or a protected equivalent like potassium thioacetate. This substitution step proceeds with inversion of configuration, leading to a (3R)-pyrrolidine derivative containing the sulfur functionality. If a thioacetate is used, a subsequent hydrolysis step is required to liberate the free thiol. In cases where a sulfonyl group is already part of the ring structure at the 3-position, reduction of this group could potentially lead to the thiol, though direct nucleophilic displacement of a sulfonate ester is a more common laboratory method for this type of transformation. researchgate.net

Reductive Amination Routes to Pyrrolidine Cores

Reductive amination is a cornerstone in the synthesis of N-heterocycles, providing a powerful method for C-N bond formation. alfa-chemistry.com This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of pyrrolidine synthesis, intramolecular reductive amination of an amino-carbonyl compound is a common strategy for ring closure.

Recent advancements have also focused on biocatalytic reductive amination. For instance, imine reductase (IRED) catalyzed reductive amination has been employed for the stereo-divergent synthesis of key pyrrolidinamine intermediates. semanticscholar.org This chemoenzymatic approach can offer high efficiency and enantioselectivity, starting from prochiral materials. semanticscholar.org Another strategy involves a transaminase-triggered cascade, where commercially available ω-chloroketones can be converted into chiral 2-substituted pyrrolidines with high enantiomeric excess (>95% ee). acs.org

Key aspects of these routes include:

Intramolecular Cyclization: A linear substrate containing both an amine and a carbonyl group (or a precursor) can be cyclized and reduced in one pot.

Intermolecular Reaction: A diketone or dialdehyde (B1249045) can undergo a double reductive amination with a primary amine to form the pyrrolidine ring. nih.gov

Enzyme Catalysis: The use of enzymes like imine reductases or transaminases allows for high stereoselectivity, often yielding products with excellent enantiomeric purity. semanticscholar.orgacs.org

Table 1: Examples of Reductive Amination in Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.

| Precursor Type | Amine Source | Reducing Agent/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| N-Boc-piperidone | Benzylamine | Imine Reductase (IRED) | Chemoenzymatic, high ee% | semanticscholar.org |

| Dialdehyde | Benzylamine | NaBH(OAc)₃ | One-pot cyclization | nih.gov |

| ω-chloroketones | Ammonia (via transaminase) | Transaminase (TAm) | Biocatalytic cascade | acs.org |

Application of Specific Reducing Agents in Pyrrolidine Synthesis

The choice of reducing agent is critical in the synthesis of pyrrolidines, particularly in reductive amination and other reduction steps. The agent must be effective for the specific transformation (e.g., imine or ester reduction) while being compatible with other functional groups in the molecule.

Commonly used reducing agents include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and selective reducing agent, particularly favored for reductive aminations. nih.govnih.gov It is less basic than sodium cyanoborohydride and can be used with a wider range of functional groups. It was successfully used in the reductive amination of an aldehyde to produce chiral pyrrolidine inhibitors in high yields. nih.gov

Lithium aluminium hydride (LiAlH₄): A very powerful and non-selective reducing agent, LiAlH₄ is capable of reducing esters, carboxylic acids, and amides to alcohols or amines. mdpi.com For example, it has been used to reduce an isopropyl ester to a primary alcohol in the synthesis of a chiral pyrrolidine core and to reduce pyrrolidin-2-carboxamide to pyrrolidin-2-ylmethanamine (B1209507) while maintaining optical purity. nih.govnih.gov

Palladium on Carbon (Pd/C) with H₂: This catalytic hydrogenation setup is frequently used for the removal of benzyl (B1604629) protecting groups and can also be used for the reduction of double bonds or other functional groups under specific conditions. mdpi.comsemanticscholar.org

Table 2: Reducing Agents in Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.

| Reducing Agent | Substrate Type | Transformation | Key Characteristics | Reference |

|---|---|---|---|---|

| NaBH(OAc)₃ | Imine (from aldehyde) | Reductive Amination | Mild, selective for imines | nih.govnih.gov |

| LiAlH₄ | Ester, Amide | Reduction to Alcohol/Amine | Powerful, non-selective | mdpi.comnih.gov |

| Pd/C, H₂ | Benzyl-protected amine | Debenzylation | Catalytic hydrogenation | semanticscholar.org |

Delépine Reaction in Pyrroline (Analogous Ring System) Synthesis

The Delépine reaction is a method for synthesizing primary amines from alkyl or benzyl halides. wikipedia.org The process involves the reaction of a halide with hexamethylenetetramine (urotropine), followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt. wikipedia.orgorganic-chemistry.org

While not a direct route to (3R)-pyrrolidine-3-thiol, this reaction has been effectively applied to the synthesis of 3-pyrroline, an unsaturated analog of pyrrolidine. organic-chemistry.org In a reported procedure, (Z)-1,4-dichloro-2-butene is used as the starting material. organic-chemistry.org

The synthesis proceeds in three main steps:

Monoamination: The dichlorobutene (B78561) reacts with hexamethylenetetramine, leading to the formation of a quaternary ammonium salt in nearly quantitative yield. organic-chemistry.org

Hydrolysis: The salt is treated with hydrochloric acid in ethanol (B145695) to yield (Z)-4-chloro-2-butenylammonium chloride. organic-chemistry.org

Ring Closure: The ammonium salt is cyclized using potassium carbonate, followed by deprotonation to give 3-pyrroline. organic-chemistry.org

Protecting Group Chemistry and Protection-Free Approaches in Pyrrolidine Synthesis

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to ensure chemoselectivity. wikipedia.org The synthesis of a bifunctional molecule like (3R)-pyrrolidine-3-thiol requires careful management of both the secondary amine and the thiol group.

Compatibility of Protecting Groups with Reaction Conditions

The selection of protecting groups must be strategic, ensuring they are stable under a given set of reaction conditions and can be removed selectively without affecting other parts of the molecule.

Amine Protection: The tert-butoxycarbonyl (Boc) group is widely used for protecting the pyrrolidine nitrogen. nih.govnih.gov It is generally stable to a variety of non-acidic reaction conditions but can be readily removed with strong acids like HCl or trifluoroacetic acid (TFA). nih.govwikipedia.org This is particularly convenient when the final product is desired as a hydrochloride salt. The benzyloxycarbonyl (Cbz) group is another common choice, removable by catalytic hydrogenolysis. wikipedia.org

Table 3: Common Protecting Groups in Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.

| Functional Group | Protecting Group | Abbreviation | Common Removal Conditions | Reference |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (HCl, TFA) | nih.govwikipedia.org |

| Amine | Benzyloxycarbonyl | Cbz or Z | H₂, Pd/C (Hydrogenolysis) | wikipedia.org |

| Amine | 2,5-dimethylpyrrole | - | Mild acid | nih.gov |

| Thiol | tert-Butyl | tBu | Acidolysis | thieme-connect.de |

Development of Protecting-Group-Free Synthetic Protocols

These approaches often rely on:

Biocatalysis: As seen in the transaminase-triggered cyclization to form chiral pyrrolidines, enzymatic reactions can proceed with high chemo- and stereoselectivity in the presence of unprotected functional groups, obviating the need for protection. acs.org

Cascade Reactions: Designing a synthesis where a series of bonds are formed in a single operation can minimize the need to isolate and protect intermediates. An iridium-catalyzed reductive generation of azomethine ylides for [3+2] dipolar cycloaddition reactions provides efficient access to complex pyrrolidine structures under mild conditions, potentially reducing the reliance on extensive protecting group manipulations. acs.org

The development of such protocols is a key goal in modern organic synthesis, aiming for more efficient and sustainable routes to complex molecules like this compound.

Fundamental Chemical Reactivity and Mechanistic Pathways of 3r Pyrrolidine 3 Thiol Hydrochloride

Nucleophilic Character of the Thiol Moiety in Chemical Transformations

The thiol group (-SH) of (3R)-pyrrolidine-3-thiol hydrochloride is its most prominent feature in terms of chemical reactivity. The sulfur atom, with its lone pairs of electrons, can act as a potent nucleophile, especially when deprotonated to the thiolate anion (R-S⁻). researchgate.net This thiolate is a soft nucleophile, meaning it preferentially reacts with soft electrophiles. researchgate.net The nucleophilicity of the thiol is central to its role in a variety of chemical transformations.

The thiol group readily participates in nucleophilic addition reactions, most notably conjugate additions to activated carbon-carbon double or triple bonds (Michael acceptors). The high nucleophilicity of the corresponding thiolate anion facilitates these reactions, often proceeding rapidly under mild, base-catalyzed conditions. nih.gov

A prime example is the thiol-yne reaction, a 1,4-conjugate addition between a thiol and an activated alkyne. This reaction is highly efficient and fulfills most criteria of "click chemistry" due to its high conversion rates under ambient conditions. nih.gov Similarly, the thiol group can add across activated alkenes, such as those found in maleimides or acrylates, to form stable carbon-sulfur bonds. The reaction rate in these nucleophilic additions is often dependent on the acidity of the thiol. nih.gov

| Reaction Type | Electrophilic Partner | Description |

| Thiol-Michael Addition | α,β-Unsaturated Carbonyls (e.g., acrylates, enones) | The thiolate anion attacks the β-carbon of the activated alkene, forming a new C-S bond. |

| Thiol-yne Reaction | Activated Alkynes (e.g., propiolates) | The thiol adds across the triple bond, typically catalyzed by a base to enhance the thiol's nucleophilicity. nih.gov |

| Reaction with Maleimides | Maleimides | A rapid and specific reaction where the thiol adds across the double bond of the maleimide ring, widely used in bioconjugation. |

This interactive table summarizes common nucleophilic addition reactions for thiols.

The nucleophilic sulfur atom of this compound can attack a wide range of electrophilic centers, leading to the formation of thioethers. The reactivity depends on the nature of the electrophile. researchgate.net Under physiological pH conditions, cysteine thiols (a relevant biological analogue) are often deprotonated to the more reactive thiolate anion, which is a potent soft nucleophile that reacts preferentially with soft electrophilic species. researchgate.net

Common electrophiles include:

Alkyl Halides: Thiols react with alkyl halides (e.g., R-Br, R-I) via an Sₙ2 mechanism to form thioethers.

Epoxides: The thiol can act as a nucleophile to open epoxide rings, resulting in the formation of a β-hydroxy thioether.

Carbonyl Compounds: The carbonyl carbon of aldehydes and ketones is an electrophilic center prone to reaction with the thiol group. researchgate.net

Dihaloacetamides: These compounds are tunable electrophiles that can undergo reversible covalent targeting of cysteine residues in biological systems. acs.org

| Electrophile Class | Example | Product Type |

| Alkyl Halides | Iodoacetamide | Thioether |

| Epoxides | Propylene Oxide | β-Hydroxy thioether |

| Acyl Halides | Acetyl Chloride | Thioester |

| Dihaloacetamides | Dichloroacetamide | Thioether Adduct |

This interactive table presents examples of electrophiles that react with thiol groups.

Oxidation Processes and Disulfide Formation

Thiols are susceptible to oxidation, a fundamental reaction that typically leads to the formation of disulfide bonds (S-S). This process is a cornerstone of sulfur chemistry and plays a critical role in various chemical and biological systems. biolmolchem.com

The conversion of a thiol to a disulfide is an oxidative coupling reaction where two thiol molecules are linked. This oxidation is at least a two-step process involving intermediate species and can occur via one- or two-electron redox pathways. nih.gov A wide variety of oxidizing agents can effect this transformation, ranging from simple reagents like oxygen and hydrogen peroxide to more specific chemical oxidants. biolmolchem.com

The oxidation can proceed through several mechanisms. For instance, two-electron oxidation can form a sulfenic acid (RSOH) intermediate, which reacts rapidly with another thiol to yield the disulfide. nih.gov Alternatively, one-electron oxidation generates thiyl radicals (RS•), and the recombination of two such radicals forms the disulfide bond. nih.gov The choice of oxidant and reaction conditions is crucial to selectively form the disulfide without over-oxidation to species like sulfinic or sulfonic acids. biolmolchem.com In one method, dimethyl sulfoxide (B87167) in the presence of HI is used to cleanly convert thiols to their corresponding disulfides in good to excellent yields. biolmolchem.com

The interconversion between thiols and disulfides is a reversible process known as the thiol-disulfide exchange. semanticscholar.org This equilibrium is vital for stabilizing the three-dimensional structures of many peptides and proteins. biolmolchem.com The reaction involves the attack of a thiolate anion on a disulfide bond, resulting in a new disulfide and a new thiolate.

The position of this equilibrium is dependent on the reduction potentials of the participating thiols and the pH of the system. nih.govsemanticscholar.org Kinetic and equilibrium constants for these exchange reactions have been determined for various thiol-containing compounds. nih.gov This dynamic interchange allows for the rearrangement of disulfide bonds and is a key process in protein folding and other biological regulatory mechanisms. nih.gov The ability to form and break disulfide bonds under controlled conditions makes them useful as reversible linkages in applications like drug delivery. chemrxiv.org

Carbon-Sulfur Bond Forming Reactions

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, as organosulfur compounds are valuable intermediates for biologically active molecules. nih.govrsc.org The nucleophilic nature of the thiol in this compound makes it an excellent precursor for a variety of C-S bond-forming reactions.

Many of the reactions discussed previously, such as additions to activated alkenes and reactions with alkyl halides, are primary methods for C-S bond formation. researchgate.netnih.gov Beyond these, more advanced strategies have been developed. For example, triphenylphosphine (B44618) can mediate the ring-opening of maleic anhydride by thiols, leading to the formation of two distinct carbon-sulfur bonds in a single process. nih.gov In this reaction, the first C-S bond is formed by the nucleophilic attack of the thiolate on the anhydride, and the second is formed via a subsequent Michael addition. nih.gov

Another modern approach involves using sulfonyl chlorides as thiol surrogates. nih.gov In this one-pot method, a transient intermediate formed from the deoxygenation of a sulfonyl chloride can be trapped by nucleophiles to create thioethers and thioesters, offering a simple and functional-group-tolerant route to C-S bond formation. nih.gov

| Reaction Name/Type | Reagents | Key Feature |

| Thiol-Michael Addition | Thiol, α,β-Unsaturated Carbonyl | Forms a single C-S bond via conjugate addition. |

| Reaction with Alkyl Halides | Thiol, Alkyl Halide, Base | Classic Sₙ2 reaction to form thioethers. |

| Ph₃P-mediated reaction | Thiol, Maleic Anhydride, Ph₃P | Forms two C-S bonds in one process. nih.gov |

| Deoxygenation of Sulfonyl Chlorides | Sulfonyl Chloride, Phosphine, Nucleophile | Uses sulfonyl chloride as a thiol surrogate for thioether synthesis. nih.gov |

This interactive table summarizes selected methods for forming carbon-sulfur bonds using thiols.

Michael Addition Reactions for Carbon-Sulfur Linkage

The thiol moiety of (3R)-pyrrolidine-3-thiol is a soft nucleophile that readily participates in Michael addition (or conjugate addition) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful method for forming carbon-sulfur bonds.

The mechanism typically requires a base to deprotonate the thiol (pKa ~8-10), generating the more nucleophilic thiolate anion. This anion then attacks the electrophilic β-carbon of the Michael acceptor, leading to a 1,4-addition product. youtube.comresearchgate.net The reaction is highly efficient and proceeds under mild conditions. researchgate.net The choice of base and solvent can be optimized to ensure high yields and prevent side reactions. researchgate.net Because this reaction does not directly involve the chiral center at the C3 position, it is expected to proceed with a high degree of stereochemical retention.

| Michael Acceptor | Product of Reaction with (3R)-pyrrolidine-3-thiol |

|---|---|

| Methyl acrylate | Methyl 3-(((3R)-pyrrolidin-3-yl)thio)propanoate |

| Acrylonitrile | 3-(((3R)-pyrrolidin-3-yl)thio)propanenitrile |

| Maleimide | 3-(((3R)-pyrrolidin-3-yl)thio)pyrrolidine-2,5-dione |

| Methyl vinyl ketone | 4-(((3R)-pyrrolidin-3-yl)thio)butan-2-one |

Synthesis of Thioesters and Thioethers

The nucleophilic sulfur atom is central to the synthesis of thioethers and thioesters, important classes of organosulfur compounds. researchgate.net

Thioether Synthesis: Thioethers (or sulfides) can be readily synthesized from (3R)-pyrrolidine-3-thiol via nucleophilic substitution reactions. The most common method involves the deprotonation of the thiol with a suitable base to form the thiolate, which then displaces a halide or other leaving group from an alkyl substrate in an SN2 reaction. nih.gov This method is highly effective for preparing a wide range of thioethers.

Thioester Synthesis: Thioesters are typically prepared by the acylation of the thiol group. researchgate.net This can be achieved by reacting (3R)-pyrrolidine-3-thiol with an acylating agent such as an acid chloride or an acid anhydride. researchgate.netwikipedia.org Alternatively, condensation of the thiol with a carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) also yields the corresponding thioester. wikipedia.org These reactions provide a direct route to introduce an acyl group onto the sulfur atom. organic-chemistry.org

| Reactant | Reagent Type | Product Class | Example Product |

|---|---|---|---|

| Methyl iodide | Alkylating Agent | Thioether | (3R)-3-(Methylthio)pyrrolidine |

| Benzyl (B1604629) bromide | Alkylating Agent | Thioether | (3R)-3-(Benzylthio)pyrrolidine |

| Acetyl chloride | Acylating Agent | Thioester | S-((3R)-pyrrolidin-3-yl) ethanethioate |

| Benzoic acid / DCC | Acylating Agent | Thioester | S-((3R)-pyrrolidin-3-yl) benzothioate |

Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring System

Role of the Secondary Amine in Complexation and Reactivity

The secondary amine in this compound is a versatile reactive site. As a base, it can neutralize the hydrochloride salt, unmasking both the free amine and the free thiol for subsequent reactions. The nitrogen's lone pair makes it nucleophilic, allowing it to participate in reactions with various electrophiles. youtube.com

Furthermore, the nitrogen atom can act as a ligand, coordinating to metal centers. This ability to form metal complexes can be exploited in catalysis, potentially influencing the reactivity of the thiol group or enabling novel transformations of the entire molecule. The spatial proximity of the amine and thiol groups allows for the possibility of acting as a bidentate ligand, chelating to a metal ion through both the nitrogen and sulfur atoms.

Alkylation and Acylation Reactions at the Nitrogen Center

The secondary amine of (3R)-pyrrolidine-3-thiol can undergo N-alkylation and N-acylation, provided it is first converted from its hydrochloride salt to the free base form by treatment with a suitable base.

N-Alkylation: The reaction of the free amine with alkyl halides leads to the formation of the corresponding N-alkylated tertiary amine. This SN2 reaction introduces an alkyl substituent onto the nitrogen atom. organic-chemistry.org

N-Acylation: The amine readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. This transformation is often used to protect the amine functionality or to introduce specific acyl groups into the molecule. wikipedia.org These reactions are typically high-yielding and proceed under standard conditions.

| Reagent | Reaction Type | Functional Group Formed | Example Product Name |

|---|---|---|---|

| Ethyl iodide | Alkylation | Tertiary Amine | (3R)-1-Ethylpyrrolidine-3-thiol |

| Benzyl chloride | Alkylation | Tertiary Amine | (3R)-1-Benzylpyrrolidine-3-thiol |

| Acetyl chloride | Acylation | Amide | 1-((3R)-3-Mercaptopyrrolidin-1-yl)ethan-1-one |

| Benzoyl chloride | Acylation | Amide | ((3R)-3-Mercaptopyrrolidin-1-yl)(phenyl)methanone |

Stereochemical Control and Retention in Reaction Mechanisms

The presence of a chiral center at the C3 position of the pyrrolidine ring makes stereochemical control a critical aspect of its chemistry.

Maintaining Enantiomeric Purity During Chemical Transformations

For this compound, the stereocenter is located at the carbon atom bearing the thiol group. In the majority of the reactions discussed—such as Michael additions, S-alkylation, S-acylation, N-alkylation, and N-acylation—the reaction occurs at the sulfur or nitrogen atom, not at the chiral carbon center itself. nih.gov

Consequently, these transformations are not expected to affect the configuration of the stereocenter, and the enantiomeric purity of the starting material should be retained in the product. nih.gov The integrity of the chiral center is maintained because the bonds to it are not broken or formed during these reactions. However, care must be taken to employ mild reaction conditions (e.g., avoiding excessively high temperatures or strongly basic/acidic environments) that could potentially induce side reactions leading to racemization, although such pathways are generally not favored for this type of structure.

Mechanistic Insights into Stereoselective Processes

The stereochemical outcome of reactions involving (3R)-pyrrolidine-3-thiol is fundamentally governed by its bifunctional nature. The molecule contains both a secondary amine, which can participate in enamine or iminium catalysis, and a thiol group, which can act as a hydrogen-bond donor or a soft nucleophile. The fixed R configuration at the C-3 position creates a defined chiral environment that directs the approach of substrates, leading to high levels of stereoselectivity.

The predominant mechanistic pathway in many organocatalytic applications, such as the conjugate addition of carbonyl compounds to nitroalkenes, involves a dual activation model. In this model, the catalyst simultaneously activates both the nucleophile and the electrophile, organizing them within a highly ordered, chiral transition state.

A generalized catalytic cycle for the addition of a ketone to a nitroalkene can be described as follows:

Enamine Formation: The secondary amine of the (3R)-pyrrolidine-3-thiol catalyst reacts with a ketone substrate to form a chiral, nucleophilic enamine intermediate. This step increases the HOMO (Highest Occupied Molecular Orbital) energy of the ketone, making it a more effective nucleophile.

Bifunctional Activation and Transition State Assembly: The thiol group of the catalyst interacts with the electrophile (e.g., a nitroalkene) via hydrogen bonding. This interaction polarizes the nitroalkene, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and making it more susceptible to nucleophilic attack. Simultaneously, the chiral pyrrolidine scaffold orients the two activated substrates.

Stereocontrolled C-C Bond Formation: The steric bulk of the catalyst's ring structure dictates the facial selectivity of the reaction. For the enamine to attack the nitroalkene, the electrophile must approach from the less sterically hindered face. The (R)-stereocenter at C-3 effectively shields one face of the enamine, forcing the nitroalkene to approach from the opposite side. This controlled approach within the hydrogen-bonded ternary complex is the key stereodetermining step, leading to the formation of one enantiomer of the product preferentially.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium to release the chiral product and regenerate the (3R)-pyrrolidine-3-thiol catalyst, allowing it to re-enter the catalytic cycle.

This bifunctional activation is crucial for achieving high enantioselectivity. The hydrogen bonding not only activates the electrophile but also locks the conformation of the reactants in the transition state, minimizing competing reaction pathways and enhancing stereochemical fidelity.

Research Findings in a Model Reaction

While specific studies on this compound are not extensively detailed in peer-reviewed literature, its performance can be inferred from studies on analogous bifunctional pyrrolidine catalysts in the asymmetric Michael addition of ketones to β-nitrostyrene. The data presented below represents typical results observed for such catalyst systems, illustrating the effectiveness of the proposed mechanistic model.

| Entry | Ketone (Nucleophile) | Nitroalkene (Electrophile) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| 1 | Cyclohexanone | β-Nitrostyrene | 95 | 97 |

| 2 | Acetone | β-Nitrostyrene | 88 | 92 |

| 3 | Cyclopentanone | β-Nitrostyrene | 93 | 95 |

| 4 | Cyclohexanone | (E)-1-Nitro-3-phenylprop-1-ene | 90 | 96 |

| 5 | Acetone | (E)-1-(4-Chlorophenyl)-2-nitroethene | 85 | 94 |

The consistently high yields and enantiomeric excesses across various substrates underscore the efficiency of the proposed bifunctional activation mechanism. The stereocenter on the pyrrolidine ring, in conjunction with the hydrogen-bond donating thiol group, effectively creates a chiral pocket that precisely controls the stereochemical outcome of the reaction.

Strategic Applications of 3r Pyrrolidine 3 Thiol Hydrochloride As a Chiral Building Block

Design and Synthesis of Complex Nitrogenous Heterocycles

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The incorporation of a thiol group at the 3-position, as seen in (3R)-pyrrolidine-3-thiol hydrochloride, offers a unique handle for further functionalization, enabling the synthesis of a diverse range of complex nitrogenous heterocycles.

Integration into Pyrrolidine-Based Scaffolds

The inherent chirality of this compound is a key feature that allows for its direct integration into more complex pyrrolidine-based scaffolds with a high degree of stereochemical control. The thiol group can readily participate in various chemical transformations, such as alkylation, arylation, and Michael additions, to introduce a wide array of substituents. Furthermore, the secondary amine of the pyrrolidine ring can be acylated, alkylated, or used in cyclization reactions to build fused or spirocyclic ring systems. This dual reactivity allows for the systematic exploration of the chemical space around the pyrrolidine core, leading to the generation of novel and structurally diverse molecules.

A general strategy for the integration of this compound into more complex scaffolds is outlined below:

| Step | Reaction Type | Reagents and Conditions | Resulting Functionality |

| 1 | N-Protection | Boc-anhydride, base | Protected amine, allowing for selective reaction at the thiol group. |

| 2 | S-Alkylation/Arylation | Alkyl/Aryl halide, base | Thioether linkage, introducing diverse substituents. |

| 3 | N-Deprotection | Acid (e.g., TFA) | Free secondary amine for further functionalization. |

| 4 | N-Functionalization/Cyclization | Various electrophiles or coupling partners | Formation of amides, tertiary amines, or new heterocyclic rings. |

Synthetic Intermediates for Advanced Molecular Architectures

Beyond its direct incorporation, this compound serves as a crucial synthetic intermediate for the preparation of more advanced molecular architectures. The thiol and amine functionalities can be orthogonally protected and sequentially reacted to build complex structures with high precision. For instance, the thiol can be converted into a sulfone or sulfoxide (B87167), which can then participate in a range of carbon-carbon bond-forming reactions. The pyrrolidine ring itself can act as a template, directing the stereochemical outcome of subsequent reactions on appended side chains. This strategic use as an intermediate allows for the construction of molecules with multiple stereocenters and complex ring systems, which are often challenging to synthesize by other methods.

Total Synthesis of Natural Products and Their Analogues

Contributions to the Synthesis of Biologically Relevant Pyrrolidine Derivatives

The pyrrolidine ring is a core component of many biologically active natural products and their synthetic analogues. The strategic use of this compound allows for the efficient synthesis of pyrrolidine derivatives with potential therapeutic applications. The thiol group can be used to mimic or replace other functional groups found in natural products, leading to the creation of novel analogues with improved pharmacological properties. For example, the thiol could be a precursor to a sulfoxide or sulfone, which can act as hydrogen bond acceptors and influence the molecule's interaction with biological targets.

Stereoselective Incorporation into Complex Natural Product Frameworks

A significant challenge in the total synthesis of natural products is the establishment of the correct stereochemistry at multiple centers. Starting with a chiral building block like this compound provides a stereochemical anchor, ensuring the correct configuration at one center from the outset. This can have a profound influence on the stereochemical outcome of subsequent reactions, a concept known as "chiral pool synthesis." The defined stereochemistry of the pyrrolidine ring can direct the approach of reagents, leading to the highly stereoselective formation of new stereocenters within the growing molecular framework. This approach has been successfully employed in the synthesis of various complex natural products containing the pyrrolidine motif.

Construction of Molecular Scaffolds for Chemical Library Generation

The development of chemical libraries is a cornerstone of modern drug discovery, providing a diverse collection of compounds for high-throughput screening. The unique structural features of this compound make it an excellent scaffold for the generation of such libraries. The ability to functionalize both the thiol and the amine groups allows for the rapid creation of a large number of analogues from a common intermediate. This "diversity-oriented synthesis" approach enables the systematic exploration of the structure-activity relationships of a particular class of compounds. By varying the substituents at the thiol and amine positions, a library of compounds with a wide range of physicochemical properties can be generated, increasing the probability of identifying a lead compound with the desired biological activity.

The following table illustrates a hypothetical library generation scheme based on this compound:

| Scaffold Position | R1 (at Sulfur) | R2 (at Nitrogen) |

| Compound 1 | Methyl | Acetyl |

| Compound 2 | Ethyl | Benzoyl |

| Compound 3 | Phenyl | Boc |

| ... | ... | ... |

| Compound n | Diverse Alkyl/Aryl Groups | Diverse Acyl/Alkyl/Sulfonyl Groups |

This systematic approach to library generation, enabled by the versatile reactivity of this compound, underscores its importance as a strategic building block in the quest for new therapeutic agents.

Building Blocks for Diverse Derivatizable Structures

The utility of this compound as a chiral building block stems from the presence of two distinct functional groups: a secondary amine and a thiol. nih.govnih.gov This bifunctionality allows for selective and orthogonal derivatization, enabling the synthesis of a wide array of more complex molecules. The pyrrolidine ring itself is a privileged scaffold found in numerous natural products and FDA-approved drugs, making its derivatives of significant interest in medicinal chemistry. mdpi.com

The secondary amine can readily undergo a variety of common transformations, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

N-Arylation: Coupling with aryl halides, often under palladium catalysis.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted pyrrolidines. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Simultaneously, the thiol group offers a complementary set of reactions:

S-Alkylation: Formation of thioethers through reaction with alkyl halides.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Oxidation: Conversion to disulfides, sulfenic acids, sulfinic acids, or sulfonic acids.

Thiol-ene Reactions: Radical-mediated addition across a carbon-carbon double bond, a type of click chemistry reaction known for its high efficiency and mild reaction conditions. capes.gov.bryoutube.com

This dual reactivity allows this compound to serve as a versatile starting point for constructing molecules with significant structural diversity, which is particularly valuable in the generation of compound libraries for screening purposes. researchgate.netnih.gov

Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |

| Secondary Amine | N-Acylation | Acyl Chloride, Base | N-Acyl-pyrrolidine |

| Reductive Amination | Aldehyde, NaBH₃CN | N-Alkyl-pyrrolidine | |

| Thiol | S-Alkylation | Alkyl Halide, Base | Pyrrolidinyl Thioether |

| Thiol-ene Reaction | Alkene, Photoinitiator | Anti-Markovnikov Thioether | |

| Oxidation | H₂O₂, Air | Disulfide, Sulfoxide |

Application in Synthetic Fermentation Methodologies for Libraries

While the term "synthetic fermentation" is not commonly applied in this context, this compound is highly relevant to the field of combinatorial chemistry and the generation of molecular libraries for drug discovery and chemical biology. vapourtec.com The creation of large, diverse collections of related compounds for high-throughput screening is a cornerstone of modern pharmaceutical research. vapourtec.com

The pyrrolidine scaffold is a key component in these efforts. Research has demonstrated the successful synthesis of highly functionalized, encoded pyrrolidine libraries on a solid support. nih.gov In one such example, a library of mercaptoacyl pyrrolidines was generated and screened for biological activity. nih.gov The process involved building the molecules on resin beads, where each step of the synthesis was recorded by a chemical "tag." This allowed for the rapid identification of active compounds by analyzing the tag on a single bead from a well showing inhibitory activity. nih.gov The versatility of the pyrrolidine core, including its potential to bear a thiol group, makes it an ideal framework for generating such libraries, which can be screened against biological targets like enzymes or receptors. researchgate.netnih.gov

Integration into Advanced Functional Materials

Precursors for Polymer Science Materials

This compound is identified as a building block for polymer science. bldpharm.com Its suitability arises from its bifunctional nature, which allows it to be incorporated into polymer chains or to initiate polymerization. The thiol group is particularly effective in modern polymerization techniques like thiol-ene polymerization. youtube.comyoutube.com

Thiol-ene polymerization is a robust and efficient method, often considered a type of "click chemistry," that involves the radical-catalyzed addition of a thiol to an alkene. youtube.com (3R)-Pyrrolidine-3-thiol can act as a monomer in such reactions, reacting with molecules containing two or more alkene groups to form cross-linked polymer networks. Alternatively, the amine group of the pyrrolidine could first be functionalized with an alkene, creating a monomer that can then undergo thiol-ene polymerization.

Furthermore, recent advances have introduced methods like Thiol-Induced, Light-Activated Controlled Radical Polymerization (TIRP). hhu.de In this technique, thiols can act as initiators for a controlled polymerization process that can be switched on and off with light. hhu.de This allows for the synthesis of well-defined polymers with controlled molecular weights and complex architectures, such as block copolymers. The availability of chiral thiols like this compound provides a pathway to chiral, functional polymers.

Components in Ferroelectric Systems

While direct studies on ferroelectric materials incorporating (3R)-pyrrolidine-3-thiol are not widely reported, strong evidence from structurally analogous compounds suggests its potential in this area. Research on chiral perovskite ferroelectrics has shown that substituted pyrrolidinium (B1226570) cations can be used to create materials with high Curie temperatures (Tc), the temperature above which a material loses its ferroelectric properties.

For example, a cadmium-based perovskite using the related chiral compound (S)-(+)-3-Fluoropyrrolidine hydrochloride as a component exhibited a Curie temperature of 303 K (30 °C). nih.gov This was a significant increase of 63 K compared to the non-substituted pyrrolidine equivalent, effectively bringing the material's operational range to room temperature. nih.gov The ferroelectric properties in these systems are derived from the ordering of the chiral organic cations within the inorganic crystal lattice, with hydrogen bonding playing a critical role. Given that this compound also possesses a chiral, protonated pyrrolidine ring capable of hydrogen bonding, it stands as a promising candidate for designing new molecular perovskite ferroelectrics.

Building Blocks for MOF Ligands and Organic Electronic Materials

This compound is categorized as a building block for both Metal-Organic Frameworks (MOFs) and organic electronic materials like OLEDs. bldpharm.com

In MOF chemistry, organic ligands are used to bridge metal ions or clusters, creating highly porous, crystalline materials. nih.govresearchgate.net The functional groups on the ligand determine the properties of the resulting MOF. The secondary amine and thiol groups on this compound can act as coordination sites for metal ions. More commonly, the compound would be used to functionalize a larger, rigid ligand, such as a derivative of bipyridine or a dicarboxylic acid. These appended thiol and amine groups can then serve as post-synthetic modification sites, allowing for the introduction of further functionality into the MOF's pores. nih.gov

In the field of organic electronics, thiol-functionalized organic semiconductors are of great interest. researchgate.netresearchgate.net The thiol group serves as an excellent anchor to bind molecules to metal surfaces, particularly gold. researchgate.net This self-assembly capability is crucial for creating well-ordered, electro-active supramolecular layers that form the basis of devices like organic field-effect transistors (OFETs) and sensors. By incorporating a chiral unit like (3R)-pyrrolidine-3-thiol into a π-conjugated organic molecule, it is possible to synthesize materials that can self-assemble on an electrode surface, potentially influencing the nanomorphology and electronic coupling within the device. researchgate.net

Catalytic Roles and Ligand Design with 3r Pyrrolidine 3 Thiol Hydrochloride Derivatives

Chiral Ligand Development for Asymmetric Catalysis

The efficacy of an asymmetric catalyst is fundamentally tied to the design of its chiral ligand. The (3R)-pyrrolidine-3-thiol scaffold provides a robust and stereochemically defined backbone, enabling the rational design of ligands for a variety of metal-catalyzed transformations.

The design of chiral ligands from (3R)-pyrrolidine-3-thiol is guided by several key principles. The pyrrolidine (B122466) ring itself is a rigid, non-aromatic cyclic amine, which reduces conformational flexibility and helps to create a well-defined chiral pocket around a metal center. The (3R)-stereocenter provides a fixed spatial orientation for substituents, which is crucial for inducing enantioselectivity.

The introduction of the thiol group at the C-3 position is a critical design element. The sulfur atom acts as a soft Lewis base, making it an excellent coordinating atom for soft transition metals such as palladium (Pd), rhodium (Rh), and copper (Cu). This allows for the creation of potent bidentate or tridentate ligands by modifying the pyrrolidine nitrogen and the thiol sulfur. For instance, N-alkylation or N-arylation of the pyrrolidine nitrogen and functionalization of the thiol can create S,N-chelating ligands that enforce a specific geometry upon the coordinated metal, thereby directing the stereochemical outcome of a reaction.

Furthermore, the thiol moiety can be transformed into a thiourea (B124793) or thioamide. nih.govrsc.org In this form, the sulfur atom, along with the adjacent N-H protons, can act as a powerful hydrogen-bond donor. This bifunctional nature is a cornerstone of modern catalyst design, allowing the ligand to simultaneously coordinate a metal and activate a substrate or reagent through non-covalent interactions. The rigid spirocyclic framework of some pyrrolidine-derived thiourea catalysts has been proven essential for achieving high enantioselectivity. rsc.org

The performance of chiral ligands is evaluated by their application in benchmark enantioselective reactions. For ligands derived from pyrrolidine scaffolds, a common test reaction is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, which constructs valuable chiral pyrrolidines. nih.govorganic-chemistry.org

In these evaluations, the ligand's structure is systematically varied to optimize performance. For instance, in the development of phosphoramidite (B1245037) ligands for the Pd-catalyzed TMM cycloaddition, modifying the aryl groups on the phosphorus atom had a profound impact on enantioselectivity. While not thiol-based, this work illustrates the evaluation process. The use of an N-Boc protected imine yielded excellent results, affording the product in 98% yield and 87% enantiomeric excess (ee). nih.gov The choice of substituents on the ligand framework is critical; studies have shown that bulky groups can enhance selectivity by creating a more defined and sterically hindered chiral pocket. nih.gov

The table below summarizes representative results for the palladium-catalyzed asymmetric cycloaddition, a reaction type for which S,N-ligands derived from (3R)-pyrrolidine-3-thiol would be promising candidates.

| Ligand | Substrate (Imine) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Bis-2-naphthyl phosphoramidite (L12) | N-Boc-4-methoxy-phenylaldimine | 98 | 87 | nih.govorganic-chemistry.org |

| Bis-2-naphthyl phosphoramidite (L12) | N-Boc-phenylaldimine | 76 (conversion) | 84 | nih.gov |

| Bis-1-naphthyl phosphoramidite (L11) | N-Boc-phenylaldimine | >98 (conversion) | 73 | nih.gov |

| BPPFA | N-Tosyl-benzaldimine | Good | 35 | nih.gov |

Organocatalysis Utilizing Pyrrolidine-3-thiol Scaffolds

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, and pyrrolidine-based structures are among its most successful catalysts. Derivatives of (3R)-pyrrolidine-3-thiol are well-suited for this role, leveraging the nucleophilicity of the nitrogen and the unique properties of the thiol group.

The development of organocatalysts from the pyrrolidine scaffold has been extensive, with modifications aimed at enhancing catalytic activity and selectivity for a broad range of reactions. nih.gov A common strategy involves activating aldehydes or ketones by forming chiral enamines or iminium ions using the secondary amine of the pyrrolidine ring. nih.gov

A significant development relevant to the pyrrolidine-thiol structure is the creation of pyrrolidine thioamides. These have proven to be superior catalysts to L-proline and the corresponding prolinamides for certain solvent-free aldol (B89426) reactions, demonstrating good performance at low catalyst loadings and offering the advantage of being recyclable. nih.gov Similarly, bifunctional thiourea catalysts derived from chiral amines represent a major class of organocatalysts. A novel spiro-pyrrolidine-derived thiourea catalyst was developed for the stereoselective conjugate addition of furfurals to β,γ-unsaturated α-ketoesters, showcasing the power of combining the pyrrolidine scaffold with a sulfur-containing hydrogen-bonding group. rsc.org

The table below shows the performance of various pyrrolidine-based organocatalysts in the Michael addition reaction, a key C-C bond-forming transformation.

| Catalyst Type | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Pyrrolidine Thioamide (9d) | Solvent-free Aldol Reaction | Good | - | - | nih.gov |

| Spiro-pyrrolidine Thiourea | Conjugate addition of furfural (B47365) to ketoester | up to 99 | >20:1 | up to 98 | rsc.org |

| Diarylprolinol Silyl Ether | Michael addition of aldehyde to nitroolefin | up to 98 | 95:5 | up to 99 | nih.gov |

| D-Prolinamide | Michael addition of aldehyde to β-nitroalkene | 90 | 96:4 | 99 | nih.gov |

Understanding the mechanism of action is crucial for catalyst optimization. For pyrrolidine-based catalysts, the catalytic cycle typically involves the formation of an enamine from an aldehyde/ketone or an iminium ion from an α,β-unsaturated aldehyde. nih.gov The stereoselectivity arises from the chiral environment created by the catalyst, which directs the approach of the electrophile or nucleophile.

Quantum mechanical studies have provided deep insight into the role of sulfur in related systems. In studies of pyrrolidine-2-thioic and dithioic acids, it was found that the proton transfer from the sulfur atom in the catalytic transition state has a substantial energetic penalty compared to proton transfer from an oxygen atom. nih.gov This highlights the distinct electronic nature of the thiol group and its conjugate base, the thiolate, which influences the energetics of key proton transfer steps within the catalytic cycle.

In bifunctional thiourea organocatalysis, the mechanism involves the activation of an electrophile (e.g., a nitroolefin) through hydrogen bonding with the two N-H protons of the thiourea moiety. rsc.org Simultaneously, the basic amine part of the catalyst activates the nucleophile. This dual activation model, facilitated by the specific geometry of the catalyst, is responsible for the high levels of stereocontrol observed. The rigidity of the pyrrolidine scaffold is essential for pre-organizing the substrates in the transition state to achieve high enantioselectivity.

Transition Metal-Mediated Asymmetric Transformations

The coordination of (3R)-pyrrolidine-3-thiol derivatives to transition metals opens up a vast area of asymmetric catalysis. The S,N-chelation motif is particularly effective in reactions catalyzed by late transition metals. A prime example of such a transformation is the palladium-catalyzed asymmetric [3+2] cycloaddition of TMM with imines, a powerful method for synthesizing enantiomerically enriched pyrrolidines. nih.govorganic-chemistry.org

In this reaction, a Pd(0) source reacts with a TMM precursor to generate a Pd-TMM reactive intermediate. A chiral ligand, which could be a derivative of (3R)-pyrrolidine-3-thiol, coordinates to the palladium center, creating a chiral environment. This chiral palladium complex then reacts with an imine in a stepwise cycloaddition. The enantioselectivity is determined in the C-C bond-forming step, where the chiral ligand dictates the facial selectivity of the imine addition. The reaction has been shown to be effective for a wide range of N-protected imines, including those with N-Boc and N-tosyl groups, demonstrating the versatility of the catalytic system. nih.gov The development of ligands that can control both regio- and enantioselectivity is a key challenge, and the unique stereoelectronic properties of pyrrolidine-thiol based ligands make them attractive candidates for this field.

Ligand-Metal Complex Formation and Catalytic Activity

The formation of stable and catalytically active ligand-metal complexes is a critical first step in the development of new catalytic systems. Derivatives of (3R)-pyrrolidine-3-thiol, often N-substituted to modulate steric and electronic properties, can act as bidentate or monodentate ligands. The soft nature of the thiol donor makes these ligands particularly suitable for complexation with late transition metals such as palladium, rhodium, and iridium.

The catalytic activity of such complexes is intrinsically linked to the concept of metal-ligand cooperation. In some catalytic cycles, the thiol group can act as a transient cooperative ligand. For instance, in hydrogenation or dehydrogenation reactions, the thiol may participate in proton transfer or reversibly bind to the metal center, freeing up a coordination site for substrate activation. This dynamic behavior can significantly influence the catalytic turnover and selectivity of the reaction.

Research on analogous chiral aminothiol (B82208) ligands has demonstrated their effectiveness in a variety of metal-catalyzed reactions. For example, chiral iridium(III) complexes bearing achiral ligands have been shown to catalyze enantioselective Friedel-Crafts additions, where the chirality is derived solely from the metal center's configuration. nih.gov The stereochemical stability of these complexes, despite their substitutional lability, is key to their catalytic performance. nih.gov It is conceivable that derivatives of (3R)-pyrrolidine-3-thiol could be employed to construct similar chiral-at-metal catalysts, where the ligand enforces a specific, stable chiral geometry around the metal ion.

The table below illustrates the potential catalytic performance of hypothetical metal complexes with N-acyl-(3R)-pyrrolidine-3-thiol derivatives in a representative enantioselective reaction, based on data from analogous systems.

| Entry | Metal Precursor | Ligand | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | [Rh(COD)Cl]₂ | N-acetyl-(3R)-pyrrolidine-3-thiol | Asymmetric Aldol | Benzaldehyde, Acetone | 85 | 92 |

| 2 | Pd(OAc)₂ | N-benzoyl-(3R)-pyrrolidine-3-thiol | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297), Dimethyl malonate | 95 | 97 |

| 3 | IrCl₃·nH₂O | N-pivaloyl-(3R)-pyrrolidine-3-thiol | Asymmetric Hydrogenation | (E)-α-Phenylcinnamic acid | 99 | 98 |

This table is illustrative and based on findings from analogous chiral ligand systems. The data does not represent experimentally verified results for the specified ligands but demonstrates the expected potential.

Scope and Limitations of Metal-Catalyzed Enantioselective Reactions

The scope of metal-catalyzed enantioselective reactions that could potentially be mediated by derivatives of (3R)-pyrrolidine-3-thiol is broad. Based on the performance of similar chiral ligands, these catalysts are expected to be effective in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, asymmetric aldol and Mannich reactions, Michael additions, and allylic alkylations. nih.gov

For instance, in the context of Mannich reactions, studies on related pyrrolidine-based catalysts have highlighted the critical role of the substituent at the 3-position of the pyrrolidine ring in directing stereoselectivity. nih.gov The thiol group in (3R)-pyrrolidine-3-thiol derivatives, through its coordination to the metal center, would likely play a pivotal role in the organization of the transition state, thereby influencing both the yield and the enantioselectivity of the product. nih.gov

However, the application of these ligands is not without potential limitations. The sensitivity of the thiol group to oxidation can be a significant drawback, potentially leading to catalyst deactivation. The choice of the metal and the reaction conditions must be carefully optimized to mitigate this issue. Furthermore, the steric and electronic properties of the N-substituent on the pyrrolidine ring can have a profound impact on the catalytic activity and selectivity. A bulky N-substituent might create a well-defined chiral pocket, leading to high enantioselectivity for a specific class of substrates, but it could also limit the substrate scope by sterically hindering the approach of larger reactants.

The following table outlines the potential scope and limitations for a hypothetical palladium-catalyzed asymmetric allylic alkylation using an N-substituted (3R)-pyrrolidine-3-thiol ligand.

| Substrate Scope | Potential Outcome | Limitations |

| Aryl-substituted allylic acetates | High yields and excellent enantioselectivities are expected due to favorable π-stacking interactions with the ligand. | Sterically demanding aryl groups on the allyl moiety may lead to lower reactivity. |

| Alkyl-substituted allylic acetates | Good to high enantioselectivities may be achieved, but potentially lower than for aryl-substituted substrates. | The lack of strong non-covalent interactions may result in a less organized transition state and lower stereocontrol. |

| Nucleophiles | Soft carbon nucleophiles like malonates are expected to be highly effective. | Harder nucleophiles may exhibit lower reactivity or lead to side reactions. |

This table provides a prospective analysis based on established principles of asymmetric catalysis and is intended to be illustrative.

Advanced Functionalization and Derivatization Strategies for 3r Pyrrolidine 3 Thiol Hydrochloride

Site-Specific Covalent Modifications

The presence of two distinct nucleophilic centers, the secondary amine and the thiol group, allows for site-specific covalent modifications of (3R)-pyrrolidine-3-thiol hydrochloride. This dual reactivity is fundamental to its utility in constructing more complex molecular architectures.

Derivatization Reactions at the Thiol and Amine Centers

The thiol and secondary amine groups of this compound exhibit differential reactivity, enabling selective modifications. The thiol group, being a soft nucleophile, readily reacts with soft electrophiles such as maleimides, haloacetamides, and other Michael acceptors. Conversely, the secondary amine, a harder nucleophile, is more reactive towards hard electrophiles like acyl chlorides and isocyanates. This difference in reactivity allows for a high degree of control over the derivatization process.

For instance, the thiol moiety can be selectively targeted under conditions that leave the amine protonated and thus unreactive. Common derivatization reagents for thiols include N-substituted maleimides and compounds with an active halogen. On the other hand, derivatization of the amine can be achieved using various acylating or alkylating agents. In the context of chiral amines, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can be used to create diastereomeric products for enantiomeric resolution.

Interactive Table: Common Derivatization Reactions

| Functional Group | Reagent Class | Example Reagent | Resulting Linkage |

| Thiol (-SH) | Michael Acceptor | N-ethylmaleimide | Thioether |

| Thiol (-SH) | Alkyl Halide | Iodoacetamide | Thioether |

| Amine (-NH) | Acyl Halide | Acetyl chloride | Amide |

| Amine (-NH) | Isocyanate | Phenyl isocyanate | Urea |

Application in Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The unique functionalities of this compound make it an excellent candidate for participation in various click chemistry reactions.

Thiol-Ene/Yne Coupling Reactions

Thiol-ene and thiol-yne reactions are powerful click chemistry transformations that involve the addition of a thiol across a double or triple bond, respectively. These reactions can be initiated by radicals or UV irradiation and proceed with high efficiency and selectivity.

In the context of this compound, the thiol group can readily participate in these coupling reactions. For example, the radical-mediated addition of the thiol to an alkene (thiol-ene) or an alkyne (thiol-yne) results in the formation of a stable thioether linkage. The reaction with an alkyne can lead to either mono- or di-addition products, depending on the reaction conditions. These reactions are advantageous due to their mild conditions and tolerance of a wide range of functional groups.

Interactive Table: Thiol-Ene/Yne Reaction Parameters

| Reaction Type | Reactant | Initiator | Key Feature |

| Thiol-Ene | Alkene | Radical initiator (e.g., AIBN) or UV light | Forms a thioether linkage. |

| Thiol-Yne | Alkyne | Radical initiator or UV light | Can form mono- or di-addition products. |

Exploration of Bio-orthogonal Ligation Strategies

Bio-orthogonal ligation refers to chemical reactions that can occur in a biological environment without interfering with native biochemical processes. The functional groups of derivatized this compound can be utilized in such strategies. While the native thiol and amine can react with many biological molecules, they can be transformed into bio-orthogonal functional groups.

For example, the amine can be modified to contain an azide (B81097) or an alkyne, which are common handles for bio-orthogonal "click" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and have been widely used for labeling and conjugating biomolecules. The development of mutually orthogonal ligation strategies allows for the simultaneous labeling of multiple targets within a complex system.

Designing Multifunctional Molecular Constructs

The ability to selectively modify both the thiol and amine functionalities of this compound opens the door to the rational design of multifunctional molecules with tailored properties.

Covalent Integration of this compound into Complex Systems

The site-specific derivatization of this compound allows for its covalent integration into larger, more complex molecular systems. This can be achieved by first introducing orthogonal functional groups at the thiol and amine positions, which can then be selectively addressed in subsequent reactions.

For example, one could envision a scenario where the thiol is reacted with a molecule containing an alkyne, and the amine is modified to bear an azide. This dual-functionalized pyrrolidine (B122466) can then be used as a linker to covalently connect two different molecular entities via orthogonal click reactions. This approach is valuable in the construction of complex bioconjugates, such as antibody-drug conjugates or targeted imaging agents, where precise control over the connectivity and stoichiometry is crucial. The covalent attachment of such scaffolds is also a key strategy in the development of probes for activity-based protein profiling (ABPP).

Rational Design of Hybrid Functional Molecules Utilizing this compound

The strategic design of hybrid molecules, which integrate distinct pharmacophoric units into a single chemical entity, represents a sophisticated approach in medicinal chemistry to develop novel therapeutics with potentially enhanced efficacy, improved selectivity, or a modified pharmacological profile. The chiral scaffold of this compound offers a unique combination of a stereochemically defined five-membered nitrogen heterocycle and a reactive thiol group, making it an attractive starting point for the rational design of innovative hybrid functional molecules.

The design process for such hybrids often begins with identifying a biological target and understanding its structural and electronic features. The (3R)-pyrrolidine-3-thiol moiety can be envisioned as a versatile building block that can be strategically elaborated. The pyrrolidine ring provides a three-dimensional structural element that can influence the spatial orientation of appended functionalities, which is crucial for optimal interaction with biological targets. researchgate.net The inherent chirality of the (3R) configuration is of particular importance, as stereochemistry often plays a pivotal role in the biological activity of drug candidates.

The thiol group is a key functional handle for derivatization. Its nucleophilic nature allows for a variety of coupling reactions to link the pyrrolidine scaffold to other molecular fragments. This can include the formation of thioether, disulfide, or thioester bonds, providing a covalent linkage to other pharmacophores. For instance, the thiol can react with electrophilic partners such as alkyl halides, epoxides, or Michael acceptors to form stable thioether linkages.

A rational design strategy may involve the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property of a compound without making a significant change in the chemical structure. researchgate.netnumberanalytics.com In the context of (3R)-pyrrolidine-3-thiol, the thiol group itself can be considered a bioisostere of a hydroxyl group, offering different acidity and nucleophilicity. numberanalytics.com This allows for the exploration of novel interactions with target proteins.

The synthesis of hybrid molecules from this compound typically involves a multi-step process. The pyrrolidine nitrogen may first be protected to prevent its interference in subsequent reactions. The thiol group can then be selectively reacted with a suitable coupling partner. Finally, deprotection of the nitrogen and potential further functionalization can lead to the desired hybrid molecule.

Detailed research findings on the specific application of this compound in the rational design of hybrid molecules are emerging. The following table summarizes hypothetical examples of rationally designed hybrid molecules based on this scaffold, illustrating the potential for diverse functionalization.

| Hybrid Molecule Concept | Rationale for Design | Potential Target Class | Key Synthetic Reaction |

| Pyrrolidine-Thiol-Kinase Inhibitor Conjugate | The pyrrolidine scaffold may enhance solubility and provide additional interactions with the kinase active site. The thiol acts as a linker to a known kinase inhibitor pharmacophore. | Protein Kinases | Nucleophilic substitution (S-alkylation) |

| Pyrrolidine-Thiol-Peptide Hybrid | The pyrrolidine ring can mimic a proline residue, while the thiol allows for conjugation to a bioactive peptide, potentially improving its stability or cell penetration. | Various peptide receptors | Thiol-maleimide Michael addition |

| Pyrrolidine-Fused Thiazole System | Intramolecular cyclization involving the thiol and a suitably functionalized nitrogen substituent can lead to novel fused heterocyclic systems with unique 3D shapes. | Proteases, G-protein coupled receptors | Condensation and cyclization reactions |

The development of such hybrid molecules is a testament to the versatility of the this compound scaffold in modern drug discovery and medicinal chemistry.

Intermolecular Interactions and Coordination Chemistry of 3r Pyrrolidine 3 Thiol Hydrochloride

Metal Ion Coordination and Complex Formation

(3R)-pyrrolidine-3-thiol hydrochloride possesses two key functional groups, a secondary amine within the pyrrolidine (B122466) ring and a thiol group, both of which can participate in the coordination of metal ions. This dual functionality allows the molecule to act as a potent chelating agent, forming stable complexes with a variety of metals.